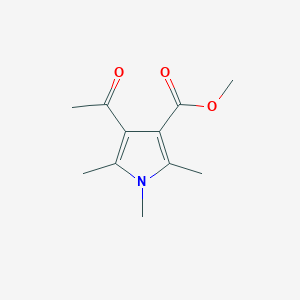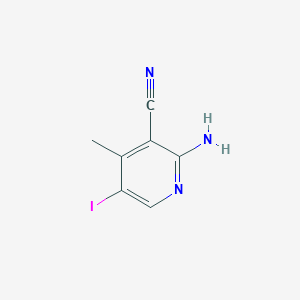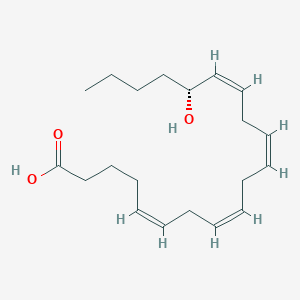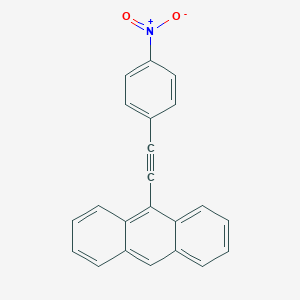
9-(4-Nitrophenylethynyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Nitrophenylethynyl)anthracene, also known as NPEA, is a fluorescent dye that has been widely used in scientific research for its unique properties. NPEA is a derivative of anthracene and is commonly used as a fluorescent probe due to its high quantum yield and photostability.
Mechanism of Action
The mechanism of action of 9-(4-Nitrophenylethynyl)anthracene involves the absorption of light energy, which causes the molecule to transition to an excited state. The excited state is unstable and quickly returns to the ground state, releasing the absorbed energy as fluorescence. The fluorescence emission of 9-(4-Nitrophenylethynyl)anthracene can be influenced by the environment, such as pH, polarity, and temperature.
Biochemical and Physiological Effects:
9-(4-Nitrophenylethynyl)anthracene has been shown to have low toxicity and is not mutagenic or carcinogenic. It is rapidly cleared from the body and does not accumulate in tissues. 9-(4-Nitrophenylethynyl)anthracene has been used in live-cell imaging studies to visualize subcellular structures and protein localization.
Advantages and Limitations for Lab Experiments
9-(4-Nitrophenylethynyl)anthracene has several advantages for lab experiments, including its high quantum yield, photostability, and sensitivity to environmental changes. However, 9-(4-Nitrophenylethynyl)anthracene has limitations, such as its limited solubility in aqueous solutions and its sensitivity to pH changes.
Future Directions
There are several future directions for the use of 9-(4-Nitrophenylethynyl)anthracene in scientific research. One direction is the development of new fluorescent probes based on the structure of 9-(4-Nitrophenylethynyl)anthracene. Another direction is the use of 9-(4-Nitrophenylethynyl)anthracene in the development of biosensors for medical and environmental applications. Additionally, 9-(4-Nitrophenylethynyl)anthracene can be used in the study of protein folding and aggregation, which is relevant to neurodegenerative diseases. Finally, the use of 9-(4-Nitrophenylethynyl)anthracene in combination with other fluorescent probes can provide new insights into complex biological systems.
Conclusion:
In conclusion, 9-(4-Nitrophenylethynyl)anthracene is a unique fluorescent dye that has been widely used in scientific research for its high quantum yield, photostability, and sensitivity to environmental changes. Its mechanism of action involves the absorption of light energy, which causes the molecule to transition to an excited state and release the absorbed energy as fluorescence. 9-(4-Nitrophenylethynyl)anthracene has low toxicity and has been used in live-cell imaging studies to visualize subcellular structures and protein localization. Its future directions include the development of new fluorescent probes, biosensors, and the study of protein folding and aggregation.
Synthesis Methods
The synthesis of 9-(4-Nitrophenylethynyl)anthracene involves the reaction of 9-bromoanthracene with 4-nitrophenylacetylene in the presence of a palladium catalyst. The reaction yields 9-(4-Nitrophenylethynyl)anthracene as a yellow powder, which can be purified using column chromatography. The purity of 9-(4-Nitrophenylethynyl)anthracene can be confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.
Scientific Research Applications
9-(4-Nitrophenylethynyl)anthracene has been widely used in scientific research as a fluorescent probe due to its unique properties. It has been used to study protein-protein interactions, DNA-protein interactions, and enzyme kinetics. 9-(4-Nitrophenylethynyl)anthracene has also been used to study the structure and dynamics of lipid bilayers and cell membranes. In addition, 9-(4-Nitrophenylethynyl)anthracene has been used as a sensor for environmental pollutants and as a diagnostic tool for cancer cells.
properties
CAS RN |
170461-47-9 |
|---|---|
Product Name |
9-(4-Nitrophenylethynyl)anthracene |
Molecular Formula |
C22H13NO2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
9-[2-(4-nitrophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C22H13NO2/c24-23(25)19-12-9-16(10-13-19)11-14-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-10,12-13,15H |
InChI Key |
STLIQNHVPOSJRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |
synonyms |
9-(4-Nitrophenylethynyl)anthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)



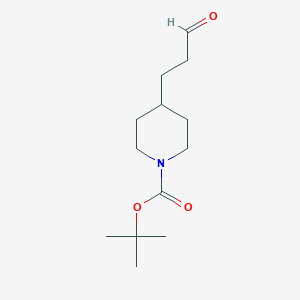
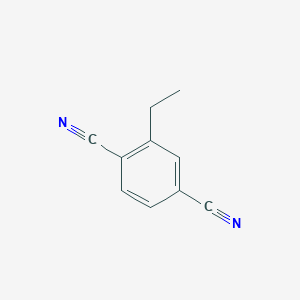
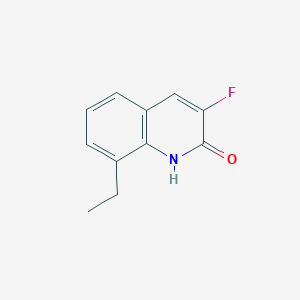
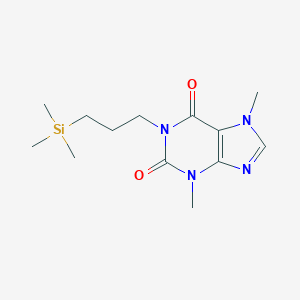
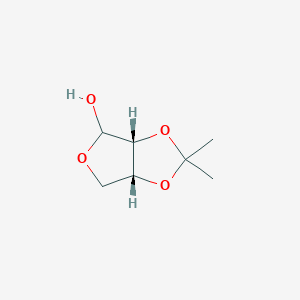
![(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B62285.png)
